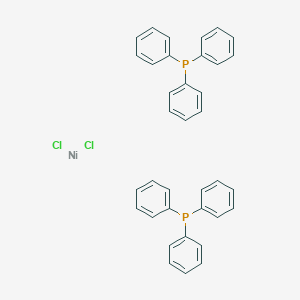

Nickel;triphenylphosphane;dichloride

Description

The exact mass of the compound Bis(triphenylphosphine)nickel(II)chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14264-16-5 |

|---|---|

Molecular Formula |

C36H30Cl2NiP2-2 |

Molecular Weight |

654.2 g/mol |

IUPAC Name |

nickel;bis(triphenylphosphane);dichloride |

InChI |

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/p-2 |

InChI Key |

XCIZYHIKTNYOLL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl |

Other CAS No. |

14264-16-5 |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Bis(triphenylphosphine)dichloronickel; Dichlorobis(triphenylphosphine)nickel; NSC 137147; |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of bis(triphenylphosphine)nickel(II) chloride

An In-depth Technical Guide to Bis(triphenylphosphine)nickel(II) Chloride: Properties, Reactivity, and Applications

Introduction

Bis(triphenylphosphine)nickel(II) chloride, with the chemical formula NiCl₂[P(C₆H₅)₃]₂, is a pivotal coordination compound that has carved a significant niche in the landscape of synthetic chemistry.[1][2] Valued for its versatility as a catalyst, this complex facilitates a wide array of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions.[2][3] A key feature of this compound is its existence as two distinct geometric isomers—a red, square planar form and a blue or dark green, tetrahedral form—each possessing unique structural, magnetic, and reactive properties.[4][5] This guide provides a comprehensive exploration of the , offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.

Synthesis and Structural Isomerism

The synthesis of bis(triphenylphosphine)nickel(II) chloride is a standard procedure in inorganic chemistry, typically involving the reaction of a nickel(II) salt with triphenylphosphine ligands in an appropriate solvent. The choice of solvent and crystallization conditions is critical as it dictates which isomer is preferentially formed.

Structural Isomers: A Dichotomy of Geometry and Magnetism

Bis(triphenylphosphine)nickel(II) chloride primarily exists in two isomeric forms, a phenomenon driven by the subtle balance of electronic and steric effects.[4][5]

-

Square Planar Isomer : This isomer is typically red and diamagnetic.[4] The square planar geometry arises from a d⁸ electron configuration for Ni(II) with strong field phosphine ligands, leading to spin pairing. This form is often obtained when crystallizing from chlorinated solvents.[4]

-

Tetrahedral Isomer : This form is characteristically dark blue or green and is paramagnetic.[4][6] The tetrahedral geometry is favored in the presence of weaker field ligands or under conditions where steric hindrance from the bulky triphenylphosphine ligands dominates.[5][6]

The interconversion between these forms is possible, highlighting the compound's structural flexibility in different chemical environments.[4]

| Property | Square Planar Isomer | Tetrahedral Isomer |

| CAS Number | 14264-16-5 | 39716-73-9 |

| Appearance | Red solid | Dark blue / Dark green solid |

| Magnetic Property | Diamagnetic | Paramagnetic |

| Ni-P bond length | ~2.24 Å | ~2.32 Å |

| Ni-Cl bond length | ~2.17 Å | ~2.21 Å |

Data compiled from Wikipedia.[4]

Experimental Protocol: Synthesis of Tetrahedral Bis(triphenylphosphine)nickel(II) Chloride

This protocol describes a common method for synthesizing the tetrahedral isomer using glacial acetic acid. The acid serves as a solvent and facilitates the reaction between nickel(II) chloride hexahydrate and triphenylphosphine.[4][7]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Glacial acetic acid

-

Standard glassware for synthesis (flasks, beakers)

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a flask, dissolve nickel(II) chloride hexahydrate in a minimal amount of warm glacial acetic acid.[8] The solution will appear pale green.

-

In a separate beaker, dissolve two molar equivalents of triphenylphosphine in warm glacial acetic acid.[8]

-

Slowly add the triphenylphosphine solution to the stirring nickel chloride solution.[8]

-

A deep blue or dark green precipitate of the complex should form almost immediately.

-

Continue stirring the mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected crystals with a small amount of cold glacial acetic acid, followed by diethyl ether to remove any unreacted starting material and residual acid.[7]

-

Dry the product in a vacuum desiccator.

Caption: Workflow for the synthesis of Bis(triphenylphosphine)nickel(II) chloride.

Core Physical and Chemical Properties

The utility of NiCl₂(PPh₃)₂ in research and industry is directly linked to its distinct physical and chemical characteristics.

Physical Properties

The compound is a solid that is generally stable under atmospheric conditions, though it is noted to be hygroscopic, meaning it can absorb moisture from the air.[9][10] It is insoluble in water but shows solubility in various organic solvents, a property crucial for its use in homogeneous catalysis.[9][10]

| Property | Value |

| Molecular Formula | C₃₆H₃₀Cl₂NiP₂[11][12] |

| Molecular Weight | 654.17 g/mol [12] |

| Appearance | Dark green to dark gray crystals or powder[13][14] |

| Melting Point | ~250 °C (with decomposition)[10][13][15] |

| Water Solubility | Insoluble[9][10][15] |

| Sensitivity | Hygroscopic[9][10] |

Chemical Reactivity and Catalytic Prowess

The chemical behavior of bis(triphenylphosphine)nickel(II) chloride is dominated by its function as a versatile catalyst in organic synthesis.[1][3] The nickel center can readily participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles.

Key Catalytic Applications:

-

Cross-Coupling Reactions: It is an effective catalyst for fundamental C-C bond-forming reactions like Suzuki, Negishi, and Kumada couplings, which are indispensable in the synthesis of pharmaceuticals and advanced materials.[1][2][3]

-

Hydrosilylation: The complex catalyzes the addition of Si-H bonds across unsaturated bonds, a key process in the production of organosilicon compounds.[3][13][14]

-

Carboxylation: It facilitates the carboxylation of aryl chlorides, providing a route to valuable carboxylic acids.[3][14]

-

Polymerization and Hydrogenation: The compound is also employed as a catalyst in certain polymerization and hydrogenation reactions.[13][14]

Caption: Generalized catalytic cycle for a Nickel-catalyzed cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol provides a representative example of using NiCl₂(PPh₃)₂ as a catalyst for a Suzuki cross-coupling reaction.

Objective: To couple an aryl halide (e.g., 4-bromotoluene) with an arylboronic acid (e.g., phenylboronic acid) to form a biaryl product (4-methylbiphenyl).

Materials:

-

Bis(triphenylphosphine)nickel(II) chloride (catalyst)

-

4-Bromotoluene (aryl halide)

-

Phenylboronic acid

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. This is crucial as oxygen can deactivate the catalyst.[5]

-

To the flask, add bis(triphenylphosphine)nickel(II) chloride (typically 1-5 mol%).

-

Add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-methylbiphenyl.

Safety and Handling

Bis(triphenylphosphine)nickel(II) chloride requires careful handling due to its potential health hazards. It is classified as a substance that may cause cancer and can cause an allergic skin reaction.[16]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere to protect it from moisture, as it is hygroscopic.[5][10][15] It should be kept in a cool, dry place.[15]

Conclusion

Bis(triphenylphosphine)nickel(II) chloride is a compound of significant academic and industrial interest. Its unique ability to exist in two distinct, interconvertible isomeric forms with different magnetic and electronic properties makes it a fascinating subject for fundamental studies in coordination chemistry. From a practical standpoint, its efficacy as a catalyst in a multitude of organic reactions, particularly in the realm of cross-coupling, cements its status as an invaluable tool for synthetic chemists. A thorough understanding of its properties, from synthesis and structure to reactivity and safe handling, is essential for leveraging its full potential in the development of novel molecules and materials.

References

- LookChem. Cas 14264-16-5,Bis(triphenylphosphine)nickel(II)chloride. [Link]

- Wikipedia. Dichlorobis(triphenylphosphine)nickel(II). [Link]

- ChemWhat. Bis(triphenylphosphine)nickel(II)

- PubChem. Bis(triphenylphosphine)nickel(II)chloride. [Link]

- Sciencemadness.org. Issue forming Bis(triphenylphosphine)

- PubChem. Bis(triphenylphosphine)nickel dichloride. [Link]

- YouTube. Synthesis of dichlorobis(triphenyl phosphine ) nickel [II]. [Link]

- FAQ. What is the structure and properties of Bis(triphenylphosphine)nickel(II)chloride?. [Link]

- NIST. bis(triphenylphosphine)nickel(II) chloride. [Link]

- American Elements. Bis(triphenylphosphine)nickel(II) Dichloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 5. Buy Bis(triphenylphosphine)nickel(II)chloride | 14264-16-5 [smolecule.com]

- 6. Page loading... [guidechem.com]

- 7. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. youtube.com [youtube.com]

- 9. Bis(triphenylphosphine)nickel(II)chloride CAS#: 14264-16-5 [m.chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Bis(triphenylphosphine)nickel(II)chloride | C36H30Cl2NiP2 | CID 84306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bis(triphenylphosphine)nickel(II) chloride [webbook.nist.gov]

- 13. lookchem.com [lookchem.com]

- 14. Bis(triphenylphosphine)nickel(II)chloride | 14264-16-5 [chemicalbook.com]

- 15. getchem.com [getchem.com]

- 16. Bis(triphenylphosphine)nickel(II) Dichloride | 14264-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Isomers of Dichlorobis(triphenylphosphine)nickel(II)

Abstract

Dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, is a cornerstone complex in coordination chemistry, notable for its existence as two distinct, interconvertible isomers: a red, diamagnetic, square planar form and a blue, paramagnetic, tetrahedral form.[1][2] This guide provides an in-depth exploration of the synthesis, structural characteristics, and physicochemical properties of these isomers. We will delve into the thermodynamics of the square planar-tetrahedral equilibrium in solution and detail the experimental protocols required for their synthesis and differential characterization. This document is intended for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical, field-proven insights into this classic example of geometric and spin isomerism in d⁸ transition metal complexes.

Introduction: The Significance of Isomerism in Ni(II) Chemistry

Nickel(II), with its d⁸ electron configuration, presents a fascinating landscape for coordination chemistry. Four-coordinate Ni(II) complexes are particularly notable for straddling a fine energetic line between two primary geometries: square planar and tetrahedral.[3] This delicate balance is exquisitely demonstrated by NiCl₂(PPh₃)₂, where both isomers can be isolated as stable solids and exist in a dynamic equilibrium in solution.[1][3]

The choice between a square planar (low-spin, S=0) and a tetrahedral (high-spin, S=1) geometry is dictated by a subtle interplay of electronic and steric factors.[1][4]

-

Electronic Factors : Strong-field ligands favor the square planar geometry, which maximizes the crystal field stabilization energy (CFSE) by placing all eight d-electrons in the lower-energy orbitals.[5][6]

-

Steric Factors : Bulky ligands, like triphenylphosphine (PPh₃), introduce significant steric repulsion, which is minimized in the less crowded tetrahedral arrangement where ligand-ligand bond angles are approximately 109.5°.[1][7]

In NiCl₂(PPh₃)₂, the presence of both a strong-field ligand (PPh₃) and a weak-field ligand (Cl⁻) makes it a borderline case, allowing for the isolation of both isomers and the study of their equilibrium.[1][3] Understanding this system provides fundamental insights into reaction mechanisms, catalyst design, and the magnetic properties of transition metal complexes.

The Isomers: A Tale of Two Geometries

The two isomers of NiCl₂(PPh₃)₂ possess markedly different physical and chemical properties, stemming directly from their distinct geometric and electronic structures.

The Red Isomer: trans-Dichlorobis(triphenylphosphine)nickel(II)

-

Geometry & Structure : This isomer adopts a square planar coordination geometry with the two bulky triphenylphosphine ligands in a trans arrangement to minimize steric hindrance. The complex is centrosymmetric.[8][9][10] X-ray crystallography studies reveal Ni-P and Ni-Cl bond lengths that are significantly shorter than in its tetrahedral counterpart, consistent with stronger metal-ligand bonding.[1][8][9]

-

Electronic Configuration & Magnetism : As a low-spin d⁸ complex, the eight d-electrons are paired in the four lower-energy d-orbitals (dₓz, dᵧz, d_z_², dₓᵧ).[5] The high-energy dₓ²₋ᵧ² orbital remains unoccupied. This electron pairing results in a total spin (S) of 0, rendering the complex diamagnetic .[1][11][12]

The Blue Isomer: Dichlorobis(triphenylphosphine)nickel(II)

-

Geometry & Structure : This isomer exhibits a tetrahedral geometry.[1][13][14] The steric repulsion between the four ligands is lower than in a hypothetical cis-square planar arrangement. The bond lengths are elongated compared to the square planar isomer, with Ni-P distances around 2.32 Å and Ni-Cl distances around 2.21 Å.[1]

-

Electronic Configuration & Magnetism : In the weaker tetrahedral crystal field, the energy gap between the lower e set (d_z_², dₓ²₋ᵧ²) and the upper t₂ set (dₓᵧ, dₓz, dᵧz) of d-orbitals is small. Following Hund's rule, electrons occupy the orbitals singly before pairing. For a d⁸ ion, this results in two unpaired electrons (one pair in each of the e orbitals and two unpaired electrons in the t₂ orbitals).[15][16] This S=1 spin state makes the complex paramagnetic .[1][2]

The fundamental properties of these two isomers are summarized below.

| Property | Square Planar Isomer | Tetrahedral Isomer |

| Color | Red | Blue / Purple-Blue |

| Magnetic Behavior | Diamagnetic (S=0) | Paramagnetic (S=1) |

| Magnetic Moment (μ_eff) | ~0 B.M. | ~2.8 - 4.2 B.M.[15][16] |

| Geometry | Square Planar (trans) | Tetrahedral |

| Ni-P Bond Length | ~2.24 Å[1][8] | ~2.32 Å[1] |

| Ni-Cl Bond Length | ~2.17 Å[1][8] | ~2.21 Å[1] |

| CAS Number | 14264-16-5[1] | 39716-73-9[1] |

The Isomeric Equilibrium in Solution

In solution, the square planar and tetrahedral isomers exist in a dynamic equilibrium.[1][3] The position of this equilibrium is highly sensitive to environmental factors, providing a powerful system for studying the subtle forces that govern coordination chemistry.

Caption: The equilibrium between the diamagnetic (red) and paramagnetic (blue) isomers.

The equilibrium is influenced by:

-

Solvent : The choice of solvent has a profound effect. Non-coordinating, less polar solvents tend to favor the tetrahedral isomer.[3] Conversely, crystallization from chlorinated solvents like dichloromethane or dichloroethane favors the formation of the red, square planar isomer, often as a solvate.[1][10][17] This is because the square planar form can pack more efficiently with solvent molecules in the crystal lattice.

-

Temperature : The equilibrium is temperature-dependent.[3] Spectroscopic and magnetic studies of solutions at different temperatures can be used to determine the thermodynamic parameters (ΔH and ΔS) for the interconversion.

Synthesis and Characterization Protocols

The ability to selectively synthesize and reliably characterize each isomer is crucial for further study and application.

Synthesis Protocols

Protocol 1: Synthesis of Tetrahedral (Blue) Dichlorobis(triphenylphosphine)nickel(II)

This protocol is designed to yield the blue, paramagnetic isomer as the initial product.

-

Causality : The use of a protic solvent like glacial acetic acid or an alcohol facilitates the reaction and favors the initial precipitation of the kinetically favored tetrahedral product.[1][18]

Methodology:

-

In a 100 mL round-bottom flask, dissolve 1.2 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 15 mL of glacial acetic acid. If needed, warm the mixture gently to facilitate dissolution.[19]

-

In a separate beaker, dissolve 2.6 g of triphenylphosphine (PPh₃) in 15 mL of glacial acetic acid, warming if necessary.[19]

-

While both solutions are still warm, slowly add the triphenylphosphine solution to the stirring nickel chloride solution.[19]

-

A blue crystalline precipitate of the tetrahedral complex will form immediately.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 15-20 minutes to maximize precipitation.

-

Collect the blue crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the product in a desiccator. The expected yield is approximately 1.0-1.2 g.[19]

Protocol 2: Conversion to Square Planar (Red) Isomer

This protocol utilizes the solubility difference and solvent interaction to convert the blue isomer to the red one.

-

Causality : Chlorinated solvents stabilize the square planar isomer, promoting its crystallization from a solution of the blue tetrahedral form.[1][17]

Methodology:

-

Dissolve the blue tetrahedral complex prepared in Protocol 1 in a minimal amount of a chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), at room temperature.

-

Slowly allow the solvent to evaporate in a fume hood, or induce crystallization by slow vapor diffusion of a less-polar solvent like hexane.

-

Deep red crystals of the square planar isomer will form.

-

Collect the crystals by filtration and dry under vacuum.

Characterization Workflow

A multi-technique approach is essential to unambiguously identify the isomers and quantify their properties.

Caption: Workflow for the characterization of NiCl₂(PPh₃)₂ isomers.

Protocol 3: Magnetic Susceptibility by the Evans NMR Method

This is a powerful and accessible method for distinguishing between the diamagnetic and paramagnetic forms in solution.[20][21][22]

-

Principle : The method measures the change in the chemical shift of a reference signal (e.g., solvent) induced by the bulk magnetic susceptibility of the paramagnetic solute.[20][22] A diamagnetic sample will cause no significant shift.

-

Causality : The unpaired electrons in the paramagnetic tetrahedral isomer create a local magnetic field that slightly alters the magnetic field experienced by the surrounding solvent molecules, causing a shift in their NMR resonance frequency.[20]

Methodology:

-

Prepare a standard NMR tube containing a solution of the nickel complex in a deuterated solvent (e.g., CDCl₃) of precisely known concentration.

-

Prepare a capillary insert containing the same solvent but without the nickel complex.[23] Place the sealed capillary into the NMR tube.

-

Acquire a ¹H NMR spectrum. You will observe two sets of solvent peaks: one from the bulk solution and one from the capillary insert.

-

The frequency difference (Δf in Hz) between these peaks is directly proportional to the magnetic susceptibility of the solution.

-

Calculate the effective magnetic moment (μ_eff) using the appropriate equations, which account for concentration and temperature.[22]

-

Self-Validation : A sample of the red isomer should yield a Δf close to zero, resulting in μ_eff ≈ 0 B.M. A sample of the blue isomer in a non-coordinating solvent will give a significant Δf, corresponding to a μ_eff in the range of 2.8-4.2 B.M.[15][16]

Protocol 4: UV-Visible Spectroscopy

UV-Vis spectroscopy probes the d-d electronic transitions, which are highly sensitive to the coordination geometry.

-

Causality : The d-orbital splitting patterns for square planar and tetrahedral geometries are different, leading to electronic transitions at different energies (wavelengths).[24][25] Tetrahedral complexes lack a center of symmetry, so their d-d transitions are Laporte-allowed and thus have significantly higher molar absorptivity (ε) values than the forbidden transitions in centrosymmetric square planar complexes.[16]

-

Expected Spectra :

-

Square Planar (Red) : Typically shows weaker absorptions in the visible region, corresponding to d-d transitions within its specific d-orbital manifold.

-

Tetrahedral (Blue) : Exhibits more intense absorption bands in the 600-700 nm region, which are responsible for its characteristic blue color.

-

-

Application : This technique is particularly useful for studying the equilibrium in solution. By monitoring the absorbance at a characteristic wavelength for one isomer as a function of temperature or solvent composition, the position of the equilibrium can be quantified.

Advanced Characterization: d-Orbital Splitting

The magnetic and spectroscopic properties are a direct consequence of the d-orbital splitting imposed by the ligand field in each geometry.

Caption: Generalized d-orbital splitting diagrams for the two geometries.

In the square planar field, the d-orbitals split into four distinct energy levels, with the dₓ²₋ᵧ² orbital, which points directly at the ligands, being significantly destabilized.[5][24][25] This large energy gap favors electron pairing. In the tetrahedral field, the splitting is inverted and much smaller (Δ_tet_ ≈ 4/9 Δ_oct_).[24] This small gap allows electrons to populate the higher-energy t₂ set before pairing, leading to a high-spin paramagnetic state.

Applications in Catalysis

While often used as a pedagogical tool, NiCl₂(PPh₃)₂ is also a versatile catalyst and precatalyst in organic synthesis. It is active in various cross-coupling reactions, including Suzuki and Sonogashira couplings, and in alkyne trimerizations.[1][2] The paramagnetic tetrahedral form is particularly noted for its role in the crucial oxidative addition steps within catalytic cycles.[2]

Conclusion

The isomeric system of dichlorobis(triphenylphosphine)nickel(II) offers a rich and accessible platform for exploring fundamental principles of coordination chemistry. The stark contrast in color, magnetism, and structure between the red square planar and blue tetrahedral forms provides a clear demonstration of how subtle electronic and steric factors dictate the properties of transition metal complexes. The detailed protocols and characterization workflows presented in this guide equip researchers with the necessary tools to synthesize, differentiate, and study these fascinating isomers, paving the way for deeper insights into catalysis and materials science.

References

- Dichlorobis(triphenylphosphine)nickel(II). In: Wikipedia. [Link]

- Ray, R. K., Kauffman, G. B. (1990). Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions. Inorganic Chemistry, 29(17), 3056-3061. [Link]

- Why is Ni[(PPh₃)₂Cl₂] tetrahedral?. Chemistry Stack Exchange. (2019). [Link]

- Dichlorobis(triphenylphosphine)nickel(II). Grokipedia. [Link]

- Square Planar vs Tetrahedral Coordination in Diamagnetic Complexes of Nickel(II) Containing Two Bidentate π-Radical Monoanions.

- Evan's Method: Magnetic Susceptibility Lab Protocol. Studylib. [Link]

- Crystal Field Theory – Tetrahedral and Square Planar Complexes. JoVE. (2020). [Link]

- Crystal Field Theory. Chemistry LibreTexts. (2023). [Link]

- Crystal field splitting of d-orbitals in tetragonal - and Square planar Complexes. University of Babylon. [Link]

- Bridgeman, A. J. (2008). On the origin of paramagnetism in planar nickel(II) complexes. Dalton Transactions, (8), 1057-1064. [Link]

- Synthesis, Spectral and Magnetic Properties of Ternary Nickel (II) Complexes with Acid Hydrazones and Heterocyclic Bases. CHRIST (Deemed to be University) Journals. [Link]

- STUDY ON MAGNETIC SUSCEPTIBILITY AND ELECTRONIC SPECTRA OF NI(II) COMPLEXES. JournalNX. [Link]

- Crystal field splitting of d-orbitals: Octahedral and Tetrahedral complexes. Chemistry Notes. (2019). [Link]

- Batsanov, A. S., Howard, J. A. K. (2001). trans-Dichlorobis(triphenylphosphine)nickel(II) bis(dichloromethane) solvate: redetermination at 120 K. Acta Crystallographica Section E, 57(7), m308-m309. [Link]

- Tetrahedral vs. Square Planar Complexes. Chemistry LibreTexts. (2023). [Link]

- Structure of dichlorobis(triphenylphosphine)nickel(II).

- What is the role of solvents in the synthesis of [Ni(PPh3)2Cl2] complex?.

- Magnetic Susceptibility by the Evans Method. Truman ChemLab. (2009). [Link]

- Evans Method. Scribd. [Link]

- The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. JoVE. (2017). [Link]

- Synthesis of dichlorobis(triphenyl phosphine ) nickel [II]. YouTube. (2023). [Link]

- La Mar, G. N., Sherman, E. O. (1970). lH Nuclear Magnetic Resonance Study of the Kinetics of Tetrahedral 2 Square- planar Isomerization in Nickel( 11) Complexes.

- Theoretical modeling of the square-planar to tetrahedral isomerization of bis-chelate nickel(II) complexes.

- What is the reaction equation for the synthesis of dichloro bis(triphenylphosphino) cobalt(II), [Co(PPh3)2Cl2]. Chegg. (2022). [Link]

- UV-Vis spectrum for [Ni(LM)(PPh 3 )] (1) in acetonitrile. Inset shows....

- Discovery-Based Approach to Identify Multiple Factors That Affect the Spin State of Coordination Complexes Using the Evans NMR Method.

- Cotton, F. A., Faut, O. D., Goodgame, D. M. L. (1961). Preparation, Spectra and Electronic Structures of Tetrahedral Nickel(II) Complexes Containing Triphenylphosphine and Halide Ions as Ligands. Journal of the American Chemical Society, 83(2), 344-351. [Link]

- What is the structure of NiCl2(PPh3)2 ?. Testbook. [Link]

- trans-Dichlorobis(triphenylphosphine)nickel(II) bis(dichloromethane) solvate: redetermination at 120 K.

- Why does the geometry between Ni(PPH3)2Cl2 and tetracarbonylnickel(0) differ?. Reddit. (2020). [Link]

- What kind of isomerism does Ni(PPh3)2Cl2 have and what is their IUPAC name?. Chemistry Stack Exchange. (2019). [Link]

- The geometry of NiCO4and NiPPh32Cl2are A Both square. Toppr. [Link]

- (a) Field-dependent absorbance spectra of NiCl2(PPh3)2 at 2 K. The two....

- trans-Dichlorobis(triphenylphosphine)nickel(II) bis(dichloromethane) solvate: redetermination at 120 K. Semantic Scholar. (2001). [Link]

- Supporting Information Tandem Redox Mediator/Ni(II)

- Tetrahedral and Square Planar Ni(SPR2)(2)N complexes, R = Ph & Pr-i Revisited: Experimental and Theoretical Analysis of Interconversion Pathways, Structural Preferences, and Spin De localization.

- La Mar, G. N., Fischer, R. H. (1966). Nuclear Magnetic Resonance Contact Shifts in Bis(triphenylphosphine)nickel(II) Halides. Evidence for dπ-dπ Bonding between Nickel and Phosphorus. Journal of the American Chemical Society, 88(21), 5249-5254. [Link]

- Why Ni{Cl2 (PPh3)2} is not show geometrical isomerism. Filo. (2025). [Link]

- A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. Loyola eCommons. (2018). [Link]

- NMR Spectroscopy :: 31P NMR Chemical Shifts.

- Nickel, dichlorobis(triphenylphosphine)-. PubChem. [Link]

Sources

- 1. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ecommons.luc.edu [ecommons.luc.edu]

- 5. chemistnotes.com [chemistnotes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The geometry of NiCO4and NiPPh32Cl2are A Both square class 12 chemistry JEE_Main [vedantu.com]

- 8. deepdyve.com [deepdyve.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. testbook.com [testbook.com]

- 15. journals.christuniversity.in [journals.christuniversity.in]

- 16. repo.journalnx.com [repo.journalnx.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chegg.com [chegg.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 21. scribd.com [scribd.com]

- 22. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Video: Crystal Field Theory - Tetrahedral and Square Planar Complexes [jove.com]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Coordination Geometry of Bis(triphenylphosphine)nickel(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the coordination chemistry of bis(triphenylphosphine)nickel(II) chloride, a compound that serves as a classic example of geometric isomerism in four-coordinate transition metal complexes. This document delves into the synthesis, structural elucidation, and the delicate balance of electronic and steric factors that govern the equilibrium between its tetrahedral and square planar geometries. Detailed experimental protocols and characterization data are presented to offer actionable insights for researchers in organometallic chemistry, catalysis, and materials science.

Introduction: The Dichotomy of Four-Coordinate Nickel(II) Complexes

Nickel(II), with its d⁸ electron configuration, presents a fascinating landscape of coordination geometries. Among these, four-coordinate complexes are particularly notable for their ability to adopt either a tetrahedral or a square planar arrangement. This structural flexibility is not merely an academic curiosity; it has profound implications for the complex's magnetic properties, reactivity, and catalytic activity. The choice between these two geometries is dictated by a subtle interplay of ligand field strength and steric hindrance.[1][2]

Bis(triphenylphosphine)nickel(II) chloride, with the chemical formula NiCl₂[P(C₆H₅)₃]₂, stands as a paradigmatic case of this phenomenon.[1] It exists as two distinct, isolable isomers: a paramagnetic, dark blue or green crystalline solid with a tetrahedral geometry, and a diamagnetic, red solid exhibiting a square planar arrangement.[1][3] The study of this complex provides a valuable lesson in understanding the fundamental principles that govern the structure and function of transition metal compounds.

Synthesis and Isomer Control: A Tale of Two Solvents

The selective synthesis of either the tetrahedral or square planar isomer of bis(triphenylphosphine)nickel(II) chloride is a practical demonstration of how reaction conditions can direct the outcome of a coordination reaction. The key to this control lies primarily in the choice of solvent, which influences the crystallization process and, consequently, the resulting geometry.

Synthesis of the Tetrahedral (Blue/Green) Isomer

The paramagnetic, tetrahedral isomer is typically prepared by reacting a hydrated nickel(II) chloride salt with triphenylphosphine in polar, protic solvents such as ethanol or glacial acetic acid.[1][4]

Experimental Protocol: Synthesis of Tetrahedral Bis(triphenylphosphine)nickel(II) Chloride

-

Dissolution of Nickel Salt: Dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in absolute ethanol with gentle warming.

-

Preparation of Ligand Solution: In a separate flask, dissolve two molar equivalents of triphenylphosphine (PPh₃) in warm absolute ethanol.

-

Reaction Mixture: Slowly add the warm nickel chloride solution to the triphenylphosphine solution with continuous stirring.

-

Crystallization: A deep blue or green precipitate of the tetrahedral complex will form. Allow the mixture to cool to room temperature to ensure complete precipitation.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[4]

Causality: The use of alcohols or acetic acid favors the formation of the less sterically hindered tetrahedral isomer.[1] The bulky triphenylphosphine ligands have more space in a tetrahedral arrangement compared to a square planar geometry.

Synthesis of the Square Planar (Red) Isomer

The diamagnetic, red, square planar isomer can be obtained by recrystallizing the tetrahedral isomer from a chlorinated solvent, such as dichloromethane or dichloroethane.[1][5]

Experimental Protocol: Isomerization to Square Planar Bis(triphenylphosphine)nickel(II) Chloride

-

Dissolution: Dissolve the blue tetrahedral isomer of NiCl₂(PPh₃)₂ in a minimal amount of dichloromethane.

-

Crystallization: Allow the solution to stand undisturbed. Slow evaporation of the solvent will yield red crystals of the square planar isomer.

-

Isolation: Isolate the red crystals by filtration and dry them.

Causality: Chlorinated solvents can stabilize the square planar form, leading to its crystallization.[1] This process highlights the small energy difference between the two isomers, allowing for their interconversion in solution.

Structural Elucidation and Characterization

A combination of spectroscopic and analytical techniques is essential to unequivocally identify and characterize the two isomers of bis(triphenylphosphine)nickel(II) chloride.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides the most direct and unambiguous determination of the coordination geometry.

| Parameter | Tetrahedral Isomer | Square Planar Isomer | Reference |

| Color | Blue/Green | Red | [1] |

| Magnetic Property | Paramagnetic | Diamagnetic | [1] |

| Ni-P Bond Length (Å) | ~2.32 | ~2.24 | [1] |

| Ni-Cl Bond Length (Å) | ~2.21 | ~2.17 | [1] |

As the data indicates, the bond lengths in the tetrahedral isomer are longer than in the square planar isomer, which is consistent with the greater steric crowding in the latter.[1]

Magnetic Susceptibility: A Clear Distinction

The magnetic properties of the two isomers are fundamentally different and provide a straightforward method for their differentiation.

-

Tetrahedral Isomer: In a tetrahedral ligand field, the d-orbitals split into two sets (e and t₂). For a d⁸ metal ion like Ni(II), the electronic configuration is (e)⁴(t₂)⁴, resulting in two unpaired electrons. This leads to paramagnetism, with a measured magnetic moment typically around 2.83 - 3.09 Bohr magnetons (BM).[6][7][8]

-

Square Planar Isomer: In a square planar field, the d-orbitals split into four distinct energy levels. For a d⁸ ion, the eight electrons can pair up in the lower energy orbitals, resulting in a diamagnetic complex with no unpaired electrons.[1][9]

Experimental Workflow: Magnetic Susceptibility Measurement

Caption: Workflow for determining the magnetic properties of the complex.

UV-Visible Spectroscopy: A Colorful Indicator

The different coordination geometries give rise to distinct electronic transitions, resulting in the characteristic colors of the isomers.

-

Tetrahedral Isomer (Blue/Green): The UV-visible spectrum of the tetrahedral isomer is characterized by d-d transitions that are typically in the visible region, giving it its blue or green color.[10][11]

-

Square Planar Isomer (Red): The square planar isomer exhibits a more intense absorption at higher energy (lower wavelength) corresponding to its d-d transitions, resulting in its red appearance.[10]

The Equilibrium in Solution: A Dynamic System

In solution, the tetrahedral and square planar isomers of bis(triphenylphosphine)nickel(II) chloride can exist in equilibrium.[1] The position of this equilibrium is sensitive to temperature and the nature of the solvent. This dynamic behavior is a key feature of this system and has been studied using various techniques, including NMR and UV-Vis spectroscopy.

Logical Relationship: Factors Influencing Geometry

Caption: Interplay of factors determining the coordination geometry.

The bulky triphenylphosphine ligands create significant steric repulsion, which favors the less crowded tetrahedral geometry.[1][2] However, the triphenylphosphine ligand is also a relatively strong field ligand, which electronically favors the square planar geometry where the d⁸ electrons can be stabilized. The chloride ligands are considered weak field ligands.[1] The final observed geometry is a result of the fine balance between these opposing steric and electronic effects.

Applications in Catalysis

Bis(triphenylphosphine)nickel(II) chloride is a versatile catalyst and precatalyst in a variety of organic transformations, most notably in cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings.[1][12] The catalytic activity is often linked to the in-situ reduction of the Ni(II) center to a catalytically active Ni(0) species. The coordination geometry of the precatalyst can influence its solubility, stability, and ease of reduction, thereby impacting the overall efficiency of the catalytic cycle.

Conclusion

The coordination chemistry of bis(triphenylphosphine)nickel(II) chloride provides an exemplary system for understanding the principles of geometric isomerism in transition metal complexes. The existence of stable tetrahedral and square planar isomers, the ability to selectively synthesize them, and the clear-cut differences in their physical properties make this compound a valuable tool for both research and education. A thorough understanding of the factors that govern its structure is crucial for the rational design of nickel-based catalysts and materials with tailored properties.

References

- Structural and Spectroscopic Studies of Nickel(II) Complexes with a Library of Bis(oxime)amine-Containing Ligands.Inorganic Chemistry - ACS Publications.

- What is the structure and properties of Bis(triphenylphosphine)nickel(II)chloride?FAQ.

- Synthesis and Structural Characterization of Nickel(II) Complexes with Imino-N-heterocyclic Carbene Heteroditopic Ligands.Organometallics - ACS Publications.

- Dichlorobis(triphenylphosphine)nickel(II).Wikipedia.

- Synthesis, Characterization and Crystal Structure Studies of Nickel(II) Complexes With NO Donor Schiff Base Ligands.PubMed.

- Preparation and Structural Characterization of Nickel(II) Catecholates.Inorganic Chemistry.

- Complex [ni(pph3)2cl2] what's its coordination number and geometry ???Brainly.in.

- Issue forming Bis(triphenylphosphine)nickel chloride coordination complex.Sciencemadness.org.

- Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones.ResearchGate.

- Nickel(II) complexes in which the metal coordination number is 4 can have either square-planar or tetrahedral geometry. [NiCl4]2- is paramagnetic, and [Ni(CN)4]2- is diamagnetic.Chegg.

- A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies.Loyola eCommons.

- Dichlorobis(triphenylphosphine)nickel(II).Grokipedia.

- Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions.PubMed.

- Synthesis of dichlorobis(triphenyl phosphine ) nickel [II].YouTube.

- The molecules of [NiCl2(PPh3)2] and CH2Cl2 in (I). Displacement ellipsoids are drawn at the 50% probability level.ResearchGate.

- Impact of tetrahedral and square planar geometry of Ni(II) complexes with (pseudo)halide ligands to magnetic properties.ResearchGate.

- (a) Field-dependent absorbance spectra of NiCl2(PPh3)2 at 2 K. The two...ResearchGate.

- Supporting Information Tandem Redox Mediator/Ni(II) Trihalide Complex Photocycle for Hydrogen Evolution from HCl.pubs.acs.org.

- MO scheme for coordination complexes (tetrahedral) - Heteroligand vs. homoligand.Chemistry Stack Exchange.

- Analyze the UV-visible spectra for [NIC12(PPH3)2] (A), [NiCl2(dppe)] (A), and...1.

- The Synthesis and Spectroscopic Study of Nickel Pho.ThaiJO.

- Spin-only magnetic moments (in BM) of [NiCl2(PPh3)2] and [Mn(NCS)6]4-, re..Filo.

- + NiCl2(PPh3)2 0.188 Ni(NCS)2(PPh3)2 0.104 Mass of sample in susceptibility tube (g)...Chegg.

- What kind of isomerism does Ni(PPh3)2Cl2 have and what is their IUPAC name?Chemistry Stack Exchange.

- 4 coordinate transition metal complex and geometry question.YouTube.

- Synthesis and X-ray structure of nickel(II) benzylpiperazine-dithiocarbamate complex [Ni(bpdtc)(PPh3)2]ClO4·PPh3.ResearchGate.

- (PDF) Structure of dichlorobis(triphenylphosphine)nickel(II).ResearchGate.

- A complex of nickel(II), NiCl 2(PPh3)2, is paramagnetic. The analogous complex of palladium(II) is diamagnetic.Moodle@Units.

- Field-Induced Slow Magnetic Relaxation in the Ni(I) Complexes [NiCl(PPh3)2]·C4H8O and [Ni(N(SiMe3)2)(PPh3)2].ResearchGate.

- Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation.PubMed.

- Synthesis and biological study of some transition metal(II) complexes containing (di phenyl phosphines and tri phenyl.ResearchGate.

Sources

- 1. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Spin-only magnetic moments (in BM) of [NiCl2(PPh3)2] and [Mn(NCS)6]4-, re.. [askfilo.com]

- 7. Solved + NiCl2(PPh3)2 0.188 Ni(NCS)2(PPh3)2 0.104 Mass of | Chegg.com [chegg.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. chegg.com [chegg.com]

- 10. (Solved) - (5) 2. Analyze the UV-visible spectra for [NIC12(PPH3)2] (A),... (1 Answer) | Transtutors [transtutors.com]

- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(triphenylphosphine)nickel(II) Dichloride: Properties and Applications in Organic Synthesis

For researchers, chemists, and professionals in drug development, the strategic selection of a catalyst is paramount to the success of synthetic endeavors. Among the arsenal of transition metal catalysts, Bis(triphenylphosphine)nickel(II) dichloride (CAS Number: 14264-16-5), a coordination compound, has carved a significant niche. This guide provides a comprehensive technical overview of its core properties, synthesis, and extensive applications, particularly in the realm of cross-coupling reactions, offering insights grounded in established scientific principles and experimental validation.

Compound Profile and Structural Elucidation

Bis(triphenylphosphine)nickel(II) dichloride, with the chemical formula NiCl₂[P(C₆H₅)₃]₂, is a versatile and widely utilized catalyst in organic synthesis.[1] It typically presents as a dark green to dark grey crystalline powder.[1]

A fascinating aspect of this compound is the existence of two isomers: a paramagnetic, dark blue, tetrahedral form and a diamagnetic, red, square planar form.[2] The equilibrium between these two geometries is influenced by the ligand field strength and steric factors. The presence of both the weak field chloride ligand and the strong field triphenylphosphine ligand places this complex at the borderline, allowing for the coexistence of both isomers in solution.[2] Sterically bulky ligands like triphenylphosphine can favor the less crowded tetrahedral geometry.[2]

The synthesis of the blue, tetrahedral isomer is commonly achieved by reacting hydrated nickel(II) chloride with triphenylphosphine in alcoholic solvents or glacial acetic acid.[2] Upon crystallization from chlorinated solvents, it can convert to the red, square planar isomer.[2]

Table 1: Physicochemical Properties of Bis(triphenylphosphine)nickel(II) Dichloride

| Property | Value | Reference(s) |

| CAS Number | 14264-16-5 | [2] |

| Molecular Formula | C₃₆H₃₀Cl₂NiP₂ | [2] |

| Molecular Weight | 654.17 g/mol | [1] |

| Appearance | Dark green to dark grey crystals or powder | [1] |

| Melting Point | 250 °C (decomposition) | [1] |

| Solubility | Insoluble in water; slightly soluble in DMSO and methanol | [1] |

| Crystal Structure | Can exist in tetrahedral (blue, paramagnetic) and square planar (red, diamagnetic) forms | [2] |

The Catalytic Core: Mechanism in Cross-Coupling Reactions

The primary utility of Bis(triphenylphosphine)nickel(II) dichloride lies in its catalytic activity for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Kumada-Corriu Coupling

The Kumada coupling, one of the earliest examples of nickel-catalyzed cross-coupling, involves the reaction of a Grignard reagent with an organic halide.[4] This reaction is valued for its high efficiency and the direct use of readily available Grignard reagents.[5]

Diagram 1: Catalytic Cycle of the Kumada Coupling

Catalytic cycle for the Kumada cross-coupling reaction.

The cycle is initiated by the oxidative addition of the organic halide (R-X) to the active Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with the Grignard reagent (R'-MgX), where the organic group R' replaces the halide on the nickel center. The final step is reductive elimination, which forms the new C-C bond in the product (R-R') and regenerates the Ni(0) catalyst.[5]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. While palladium catalysts are more common, nickel catalysts like Bis(triphenylphosphine)nickel(II) dichloride are also effective, particularly for certain substrates.[1][6]

Diagram 2: Catalytic Cycle of the Suzuki Coupling

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Similar to the Kumada coupling, the Suzuki reaction begins with the oxidative addition of an aryl halide (Ar-X) to Ni(0). The subsequent transmetalation step involves an organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) and requires a base to activate the boron species. Reductive elimination then yields the biaryl product (Ar-Ar') and regenerates the active catalyst.[7]

The Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organic halides. Nickel catalysts, including NiCl₂(PPh₃)₂, are effective for this transformation, which is known for its high functional group tolerance.[8][9]

Diagram 3: Catalytic Cycle of the Negishi Coupling

Catalytic cycle for the Negishi cross-coupling reaction.

The catalytic cycle for the Negishi coupling mirrors that of the Kumada and Suzuki reactions, with the key difference being the use of an organozinc reagent (R'-ZnX) in the transmetalation step.[8]

Nickel vs. Palladium: A Comparative Perspective

While palladium catalysts have historically dominated the field of cross-coupling, nickel catalysts offer distinct advantages. Nickel is more earth-abundant and, therefore, more cost-effective than palladium.[10] From a reactivity standpoint, nickel catalysts often exhibit superior performance for coupling with sp³-hybridized carbons and can be more effective for reactions involving less reactive electrophiles like aryl chlorides.[10]

However, nickel catalysis is not without its challenges. Nickel complexes are more prone to one-electron redox processes, which can lead to more complex reaction mechanisms and potential side reactions.[10] Compared to palladium, nickel-catalyzed reactions may require higher catalyst loadings and temperatures.[10][11] Furthermore, nickel's interaction with various functional groups can lead to selectivity in competitive reactions, but can also result in inhibition by certain additives, a phenomenon less pronounced with palladium.[11][12]

Experimental Protocols and Methodologies

The successful application of Bis(triphenylphosphine)nickel(II) dichloride in synthesis requires careful attention to experimental detail. Below are representative protocols for its synthesis and use in a Suzuki-Miyaura coupling reaction.

Synthesis of Bis(triphenylphosphine)nickel(II) Dichloride

A common laboratory-scale synthesis involves the reaction of nickel(II) chloride hexahydrate with triphenylphosphine.[2][13]

Protocol 1: Synthesis of NiCl₂(PPh₃)₂

-

Dissolve nickel(II) chloride hexahydrate (1 equivalent) in ethanol.[13]

-

In a separate flask, dissolve triphenylphosphine (2 equivalents) in ethanol, warming gently if necessary.

-

Slowly add the warm nickel chloride solution to the triphenylphosphine solution with stirring.

-

The product will precipitate out of the solution. The mixture can be heated to ensure complete reaction.[14]

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.[15]

-

Dry the product under vacuum to obtain the final compound.

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a nickel-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Diagram 4: Experimental Workflow for a Suzuki-Miyaura Coupling

A generalized workflow for a nickel-catalyzed Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide

-

To a dry reaction flask, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), a suitable base (e.g., K₃PO₄, 2-3 equivalents), and Bis(triphenylphosphine)nickel(II) dichloride (typically 1-5 mol%).

-

Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent (e.g., toluene, THF, or dioxane) via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]

Safety, Handling, and Disposal

Bis(triphenylphosphine)nickel(II) dichloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Health Hazards: It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer. It can also cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Keep the container tightly closed and store in a cool, dry place under an inert atmosphere, as it is sensitive to moisture.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18] Contaminated containers should be treated as hazardous waste.[17]

Conclusion

Bis(triphenylphosphine)nickel(II) dichloride is a cornerstone catalyst in the field of organic synthesis, offering a powerful and cost-effective alternative to palladium-based systems for a variety of cross-coupling reactions. Its unique structural features and reactivity profile provide chemists with a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]

Abstract

Dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, is a cornerstone catalyst in modern organic synthesis, pivotal in cross-coupling reactions such as those developed by Suzuki and Kumada.[1][2] Its efficacy and reactivity are intrinsically linked to its molecular structure. This complex famously exists as two readily interconvertible isomers: a blue, tetrahedral, paramagnetic species and a red, square planar, diamagnetic species.[1] This structural duality presents a fascinating case study in coordination chemistry and is the critical factor governing its spectroscopic characterization. Misinterpretation of its analytical data is common without a foundational understanding of this equilibrium. This guide provides an in-depth exploration of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of NiCl₂(PPh₃)₂, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will dissect the causality behind the observed spectral features, enabling unambiguous structural assignment and quality assessment.

Part 1: The Structural Dichotomy: A Pre-requisite for Analysis

Before delving into spectroscopic data, it is imperative to understand the structural equilibrium that defines NiCl₂(PPh₃)₂. The Ni(II) ion, with a d⁸ electron configuration, can adopt either a high-spin tetrahedral or a low-spin square planar geometry.

-

Tetrahedral Isomer (Paramagnetic): This blue-colored form is favored in non-polar solvents or when crystallized from alcohols or acetic acid.[1] The electronic ground state possesses two unpaired electrons, rendering the complex paramagnetic. This property is the single most important factor affecting its NMR spectroscopy.

-

Square Planar Isomer (Diamagnetic): This red-colored form is stabilized by crystallization from chlorinated solvents like dichloromethane.[1][3] The d-orbitals are filled in a low-spin configuration, resulting in no unpaired electrons, making the complex diamagnetic.

The choice of solvent for synthesis, recrystallization, or analysis directly influences which isomer predominates.[1] This understanding is not merely academic; it dictates the entire analytical approach and the interpretation of the resulting spectra.

Part 2: Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups and inferring the bonding characteristics within a molecule. For NiCl₂(PPh₃)₂, it allows for the confirmation of ligand coordination and provides information on the metal-ligand bonds.

Causality in Experimental Choice

The choice of sampling method is critical for obtaining a high-quality spectrum. The KBr pellet method is standard for air-stable solids. It involves intimately grinding the sample with dry potassium bromide and pressing it into a transparent disk. This minimizes scattering and produces sharp, well-defined peaks. An alternative, the Nujol mull, is used for samples that may react with KBr or are sensitive to the pressure of pelletizing.

Experimental Protocol: KBr Pellet Preparation

-

Preparation: Gently grind ~1-2 mg of the NiCl₂(PPh₃)₂ complex with ~100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. For analysis of metal-ligand bonds, a spectrometer capable of reaching the far-IR region (down to 100 cm⁻¹) is required.

Workflow for IR Spectroscopic Analysis

Caption: Decision tree for the NMR analysis of NiCl₂(PPh₃)₂ isomers.

Summary of Spectroscopic Properties

| Property | Square Planar Isomer (Red) | Tetrahedral Isomer (Blue) |

| Magnetism | Diamagnetic | Paramagnetic |

| ¹H NMR | Sharp multiplets, δ ~7.2-7.8 ppm | Very broad signals, large hyperfine shifts |

| ³¹P{¹H} NMR | Sharp singlet | Signal is broadened into the baseline (NMR-silent) [4] |

| IR (ν(Ni-Cl)) | ~2.17 Å bond length [1] | ~2.21 Å bond length [1] |

| IR (ν(Ni-P)) | ~2.24 Å bond length [1] | ~2.32 Å bond length [1] |

Note: The differences in Ni-Cl and Ni-P bond lengths will result in slightly different far-IR stretching frequencies, though routine IR is not the primary method for distinguishing isomers.

Conclusion

The spectroscopic analysis of NiCl₂(PPh₃)₂ is a textbook example of how a molecule's electronic structure and geometry govern its analytical signature. A successful characterization hinges on a priori knowledge of the potential for isomerism and paramagnetism. IR spectroscopy serves as a robust tool for confirming the coordination of the triphenylphosphine ligands. NMR spectroscopy, in contrast, acts as a definitive probe for the specific isomer present in solution. A sharp, clean ³¹P NMR spectrum is unambiguous proof of the diamagnetic, square planar form, while the complete absence of a ³¹P signal, coupled with broadened ¹H signals, is compelling evidence for the paramagnetic, tetrahedral isomer. For any scientist working with this vital catalyst, this dual-pronged spectroscopic approach, guided by an understanding of the underlying coordination chemistry, is essential for accurate and reliable characterization.

References

- Holder, P. G., Pizano, A. A., Anderson, B. L., Stubbe, J., & Nocera, D. G. (2012). Tandem Redox Mediator/Ni(II) Trihalide Complex Photocycle for Hydrogen Evolution from HCl. Journal of the American Chemical Society, 134(28), 1172–1180. [Link]

- Bautista, D., Diez-Barra, E., de la Hoz, A., Moreno, A., & Rodriguez-Lopez, J. (2001). Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Dalton Transactions, (18), 2754-2760. [Link]

- Ghiladi, M., Banci, L., Bertini, I., & Bkouche-Waksman, I. (2001). Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species. Journal of the American Chemical Society, 123(33), 8117-8126. [Link]

- Al-Masoudi, W. A. (2021). Synthesis and biological study of some transition metal(II) complexes containing (di phenyl phosphines and tri phenyl phosphines).

- Krzystek, J., Ozarowski, A., Stoian, S. A., & Telser, J. (2021). A Quantum Chemistry View on Two Archetypical Paramagnetic Pentacoordinate Nickel(II) Complexes Offers a Fresh Look on Their NMR Spectra. Inorganic Chemistry, 60(4), 2536-2550. [Link]

- Ghiladi, M., Banci, L., Bertini, I., & Bkouche-Waksman, I. (2001). Paramagnetic NMR Investigations of High-Spin Nickel(II) Complexes. Controlled Synthesis, Structural, Electronic, and Magnetic Properties of Dinuclear vs Mononuclear Species. Journal of the American Chemical Society, 123(33), 8117–8126. [Link]

- Bautista, D., Diez-Barra, E., de la Hoz, A., Moreno, A., & Rodriguez-Lopez, J. (2001). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. PubMed. [Link]

- Feltham, R. D. (1995). SUPRAMOLECULAR STRUCTURES OF FOUR-COORDINATE NICKEL NITROSYL BIS(TRIPHENYLPHOSPHINE) COMPLEXES. Suranaree University of Technology. [Link]

- Sletten, J., & Kovacs, J. (1993). trans-Dichlorobis(triphenylphosphine)nickel(II) bis(dichloromethane) solvate: redetermination at 120 K.

- James, B. R., & Mahajan, D. (1980). The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. University of British Columbia. [Link]

- Brammer, L., & Stevens, E. D. (1989). Structure of dichlorobis(triphenylphosphine)nickel(II).

- Ali, R. (2014).

- Wikipedia contributors. (2023). Dichlorobis(triphenylphosphine)nickel(II). Wikipedia. [Link]

- Cotton, F. A., Faut, O. D., & Goodgame, D. M. L. (1961). Preparation, Spectra and Electronic Structures of Tetrahedral Nickel(II) Complexes Containing Triphenylphosphine and Halide Ions as Ligands. Journal of the American Chemical Society, 83(2), 344-351. [Link]

- La Mar, G. N., & Sherman, E. O. (1970). Nuclear Magnetic Resonance Contact Shifts in Bis(triphenylphosphine)nickel(II) Halides. Evidence for dπ-dπ Bonding between Nickel and Phosphorus. Journal of the American Chemical Society, 92(9), 2691-2696. [Link]

- Thananatthanachon, T., & Lecklider, M. R. (2017). Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Bis(triphenylphosphine)nickel(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Bis(triphenylphosphine)nickel(II) chloride, [NiCl₂(PPh₃)₂], is a versatile catalyst and precursor in organic synthesis and materials science.[1] Its efficacy and safety in high-temperature applications are intrinsically linked to its thermal stability. This in-depth technical guide provides a comprehensive analysis of the thermal decomposition of [NiCl₂(PPh₃)₂], exploring its decomposition pathways, the analytical techniques used for characterization, and the key factors influencing its stability. This document is intended to serve as a critical resource for researchers and professionals working with this compound, enabling a deeper understanding of its thermal behavior and ensuring its safe and effective application.

Introduction: The Significance of Thermal Stability

Bis(triphenylphosphine)nickel(II) chloride is a coordination complex that exists as two principal isomers: a red, square planar, diamagnetic form and a blue, tetrahedral, paramagnetic form.[1] The equilibrium between these isomers is influenced by the solvent and steric factors.[1] This compound serves as a crucial catalyst in a variety of cross-coupling reactions, including Suzuki and Negishi couplings, as well as in polymerization and hydrogenation processes. The thermal stability of [NiCl₂(PPh₃)₂] is a critical parameter, as many of the catalytic processes in which it is employed are conducted at elevated temperatures. Understanding the onset of decomposition, the nature of the decomposition products, and the overall thermal profile is paramount for reaction optimization, ensuring catalyst integrity, and maintaining safe operating conditions.

Isomerism and Structural Considerations

The thermal behavior of [NiCl₂(PPh₃)₂] is intrinsically linked to its molecular structure. The compound predominantly exists in two isomeric forms:

-

Square Planar Isomer: This red, diamagnetic isomer features a trans arrangement of the triphenylphosphine and chloride ligands.[1]

-

Tetrahedral Isomer: The blue, paramagnetic isomer is generally favored in non-polar solvents and by sterically bulky ligands.[1]

The interconversion between these two forms can occur in solution, and their relative populations can be influenced by the surrounding medium and temperature. The square planar isomer is generally considered to be more thermodynamically stable.

Thermal Decomposition Profile

The decomposition of [NiCl₂(PPh₃)₂] is reported to occur at approximately 250°C.[2][3][4]

Table 1: General Thermal Decomposition Data for Bis(triphenylphosphine)nickel(II) Chloride

| Parameter | Value | Source(s) |

| Decomposition Temperature (approx.) | 250 °C | [2][3][4] |

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of metal-phosphine complexes is a complex process involving ligand dissociation, reductive elimination, and the formation of various volatile and solid-state products. While a definitive, step-by-step mechanism for [NiCl₂(PPh₃)₂] is not fully elucidated in the available literature, a plausible decomposition pathway can be proposed based on fundamental principles of inorganic chemistry and studies of similar complexes.

The initial and rate-determining step in the thermal decomposition is likely the dissociation of a triphenylphosphine (PPh₃) ligand. This is due to the relatively weaker Ni-P bond compared to the Ni-Cl bond.

Proposed Decomposition Pathway:

-

Ligand Dissociation: The process initiates with the loss of one or both triphenylphosphine ligands.

[NiCl₂(PPh₃)₂] → [NiCl₂(PPh₃)] + PPh₃

[NiCl₂(PPh₃)] → NiCl₂ + PPh₃

-

Formation of Nickel(II) Chloride: The primary solid-state residue after the initial decomposition stages is expected to be anhydrous nickel(II) chloride (NiCl₂).

-

Decomposition of Triphenylphosphine: The dissociated triphenylphosphine can undergo further thermal decomposition at higher temperatures, leading to the formation of a complex mixture of organophosphorus compounds and hydrocarbons.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of [NiCl₂(PPh₃)₂], a suite of analytical techniques should be employed. The following protocols provide a framework for conducting these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the compound and identify distinct decomposition stages.

Methodology:

-

Accurately weigh 5-10 mg of [NiCl₂(PPh₃)₂] into an alumina or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The first derivative of the TGA curve (DTG) should be plotted to clearly identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting, isomerization, and decomposition.

Methodology:

-

Accurately weigh 2-5 mg of [NiCl₂(PPh₃)₂] into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 300°C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10°C/min.

-

Record the differential heat flow between the sample and the reference. Exothermic and endothermic events will appear as peaks on the DSC curve.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the chemical nature of the gaseous products evolved during thermal decomposition.

Methodology:

-

Couple the outlet of the TGA furnace to the inlet of a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

Perform a TGA experiment as described in section 5.1.

-

Simultaneously, acquire mass spectra or infrared spectra of the evolved gases as a function of temperature.

-

Correlate the evolution of specific gaseous species (identified by their mass-to-charge ratio in MS or their characteristic IR absorption bands in FTIR) with the mass loss events observed in the TGA data.

Factors Influencing Thermal Stability

The thermal stability of [NiCl₂(PPh₃)₂] can be influenced by several factors:

-

Nature of the Ligands: The strength of the nickel-phosphine bond is a primary determinant of the complex's stability. Electron-donating substituents on the phosphine ligand can increase the bond strength and enhance thermal stability. Conversely, bulky substituents may lead to steric strain and lower the decomposition temperature.

-

Coordination Geometry: As mentioned, the square planar isomer is generally more stable than the tetrahedral isomer. Factors that favor the square planar geometry, such as the use of polar, coordinating solvents, may indirectly contribute to enhanced thermal stability.

-

Heating Rate: In dynamic TGA experiments, the observed decomposition temperature can be influenced by the heating rate. Higher heating rates tend to shift the decomposition to higher temperatures.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures than thermal decomposition in an inert atmosphere. Therefore, for studying the intrinsic thermal stability, it is crucial to conduct experiments under an inert gas.

Conclusion

Bis(triphenylphosphine)nickel(II) chloride is a compound of significant industrial and academic importance. A thorough understanding of its thermal stability and decomposition behavior is essential for its safe and effective use. This guide has provided a detailed overview of the thermal decomposition of [NiCl₂(PPh₃)₂], including its structural isomers, a proposed decomposition pathway, standardized experimental protocols for its characterization, and the key factors that influence its stability. By applying the principles and methodologies outlined herein, researchers can gain deeper insights into the thermal properties of this and related nickel-phosphine complexes, leading to improved process control and the development of more robust catalytic systems.

References

- ResearchGate. (n.d.). Proposed pathway for the decomposition of trans-[NiCl(Ph)(PPh₃)₂]...

- Wikipedia. (2023, November 28). Dichlorobis(triphenylphosphine)nickel(II).

- LookChem. (n.d.). Bis(triphenylphosphine)nickel(II)chloride.

- Jinan Future chemical Co.,Ltd. (n.d.). Bis(triphenylphosphine)nickel(II)chloride.

Sources

An In-depth Technical Guide to the Solubility of Bis(triphenylphosphine)nickel(II) Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂) and detailed protocols for its empirical determination. This document is intended for researchers, scientists, and professionals in drug development and catalysis who utilize this versatile organometallic complex.

Introduction: The Enigmatic Solubility of a Workhorse Catalyst

The solubility of NiCl₂(PPh₃)₂ is not a simple dissolution process. It is a complex interplay of factors including the polarity of the solvent, the steric and electronic properties of the triphenylphosphine ligands, and the equilibrium between its two isomeric forms: a paramagnetic tetrahedral (blue) and a diamagnetic square planar (red) isomer.[3] The choice of solvent can influence this equilibrium, which in turn affects the solubility and reactivity of the complex.[3] For instance, crystallization from chlorinated solvents can lead to the formation of the square planar isomer.[3]

This complex is known to be hygroscopic and sensitive to atmospheric oxygen, which presents unique challenges in accurately determining its solubility.[4] Therefore, proper handling techniques are paramount to obtaining reliable and reproducible data.

Qualitative Solubility Profile

Based on available literature and supplier information, a qualitative solubility profile of bis(triphenylphosphine)nickel(II) chloride has been compiled. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources.

| Solvent Category | Solvent | Qualitative Solubility | Reference(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][4] |

| Acetonitrile (MeCN) | Insoluble to Sparingly Soluble | ||

| Dimethylformamide (DMF) | Soluble | [5] | |

| Acetone | Soluble | ||

| Tetrahydrofuran (THF) | Soluble | ||

| Polar Protic | Methanol (MeOH) | Slightly Soluble | [2][4] |

| Ethanol (EtOH) | Soluble (especially when hot) | [5] | |

| Nonpolar/Weakly Polar | Toluene | Soluble | |

| Benzene | Soluble | ||